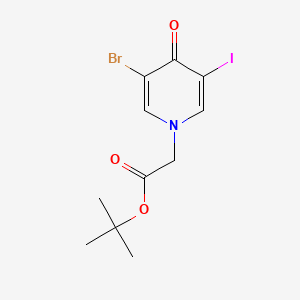
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate is a complex organic compound with the molecular formula C11H13BrINO3 and a molecular weight of 414.04 g/mol This compound is characterized by the presence of a pyridine ring substituted with bromine, iodine, and a tert-butyl ester group
Méthodes De Préparation
The synthesis of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate typically involves multiple steps. One common method includes the following steps :
Starting Material: The synthesis begins with the preparation of 3-amino-4-bromopyridine.
Bromination and Iodination: The amino group is protected, and the bromine and iodine atoms are introduced at the 3 and 5 positions of the pyridine ring, respectively.
Esterification: The resulting compound is then esterified with tert-butyl bromoacetate to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .
Analyse Des Réactions Chimiques
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular pathways involved depend on the specific application and target enzyme.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate can be compared with other similar compounds, such as:
Tert-butyl bromoacetate: Used as an intermediate in organic synthesis and has similar ester functional groups.
3-bromo-4-oxo-pyridine derivatives: These compounds share the pyridine ring structure and bromine substitution but differ in other substituents.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C11H13BrINO3 |
|---|---|
Poids moléculaire |
414.03 g/mol |
Nom IUPAC |
tert-butyl 2-(3-bromo-5-iodo-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C11H13BrINO3/c1-11(2,3)17-9(15)6-14-4-7(12)10(16)8(13)5-14/h4-5H,6H2,1-3H3 |
Clé InChI |
PPRULZYPLANPLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C=C(C(=O)C(=C1)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


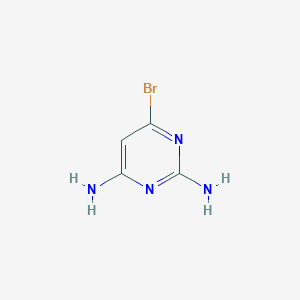
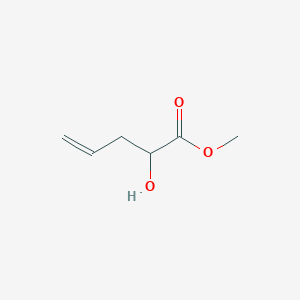


![2-[(Acetylamino)methyl]bicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B13502219.png)
![4-[(R)-(3-aminophenyl)({4-[(4-fluorophenyl)methyl]piperazin-1-yl})methyl]-N,N-diethylbenzamide trihydrochloride](/img/structure/B13502224.png)

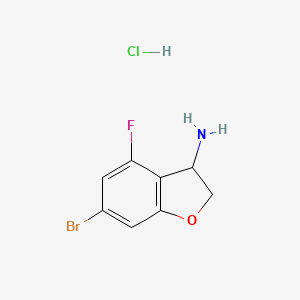
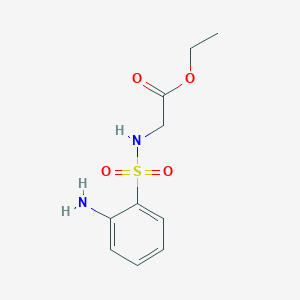
![2,2-Difluoro-2-[5-methyl-2-(trifluoromethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13502253.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-chlorobutanoate](/img/structure/B13502266.png)

![2-(Acetylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13502278.png)

